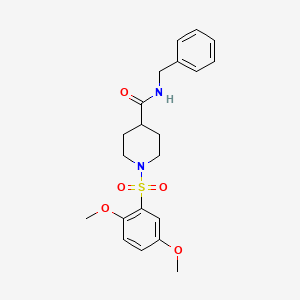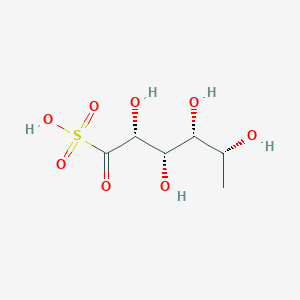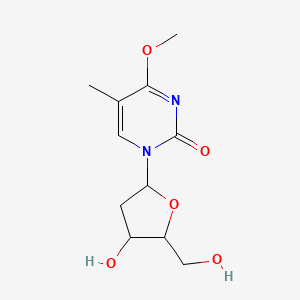
4-Metilquinazolin-2-amina
Descripción general
Descripción
4-Methylquinazolin-2-amine is a heterocyclic organic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Aplicaciones Científicas De Investigación
Síntesis de Derivados de 2-Aminoquinazolina
4-Metilquinazolin-2-amina sirve como un intermedio clave en la síntesis de derivados de 2-aminoquinazolina. Estos derivados se sintetizan a través de una reacción de anulación [4+2] mediada por ácido, que es un método práctico que produce una alta pureza del producto. Los derivados exhiben propiedades biológicas y farmacéuticas significativas, incluyendo actividades antiinflamatorias, antibacterianas, antivirales, antimaláricas y anticancerígenas {svg_1}.
Aplicaciones Antivirales
La investigación ha identificado derivados de this compound como posibles agentes antivirales. Específicamente, los estudios han demostrado eficacia contra la lesión pulmonar aguda inducida por el virus de la influenza A en ratones. Estos compuestos pueden reducir significativamente el daño pulmonar y disminuir la regulación de las moléculas proinflamatorias, lo que sugiere su uso como tratamientos efectivos contra la neumonía viral {svg_2}.
Catálisis en Síntesis Orgánica
El compuesto se utiliza en procesos catalíticos para la síntesis orgánica. Actúa como un bloque de construcción en la formación de andamiajes complejos de quinazolina a través de reacciones como la ciclización catalizada por Pd, la activación/anulación de C-H catalizada por Ru y la funcionalización oxidativa catalizada por Cu. Estos métodos son cruciales para el desarrollo de nuevos productos farmacéuticos y agroquímicos {svg_3}.
Desarrollo de Pesticidas Verdes
This compound se está explorando para su uso en el desarrollo de pesticidas verdes. Sus derivados han mostrado promesa en la creación de soluciones de control de plagas amigables con el medio ambiente que son efectivas contra una gama de plagas agrícolas {svg_4}.
Sondas de Biología Química
En biología química, los derivados de this compound se utilizan como sondas para estudiar sistemas biológicos. Ayudan a comprender la interacción entre moléculas pequeñas y objetivos biológicos, lo cual es esencial para el descubrimiento y desarrollo de fármacos {svg_5}.
Ciencia de Materiales
Este compuesto también se investiga en la ciencia de materiales por su posible aplicación en la creación de nuevos materiales con propiedades únicas, como mayor durabilidad o conductividad especializada {svg_6}.
Neurofarmacología
En neurofarmacología, se estudian los derivados de this compound por sus posibles efectos terapéuticos sobre los trastornos neurológicos. Pueden desempeñar un papel en el desarrollo de nuevos tratamientos para afecciones como la enfermedad de Alzheimer, la enfermedad de Parkinson y la epilepsia {svg_7}.
Investigación Anticancerígena
Por último, las propiedades anticancerígenas de los derivados de this compound son un área de investigación significativa. Estos compuestos se están probando por su capacidad para inhibir el crecimiento de varias líneas celulares cancerosas, ofreciendo una vía potencial para el desarrollo de nuevos tratamientos oncológicos {svg_8}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a class to which 4-methylquinazolin-2-amine belongs, are known for their diverse biological properties . They have been associated with anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The specific targets can vary depending on the derivative and its functional groups.
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition or activation of certain biochemical pathways, resulting in the observed biological effects.
Biochemical Pathways
Quinazoline derivatives are known to affect a wide range of biochemical pathways due to their diverse biological properties . These can include pathways related to inflammation, bacterial growth, viral replication, malaria parasite lifecycle, and cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight (15918800) and other physical properties such as boiling point (3783ºC at 760 mmHg) and density (1238g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the known biological properties of quinazoline derivatives, it can be inferred that the compound may have potential anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
4-Methylquinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme α-glucosidase, where 4-Methylquinazolin-2-amine acts as an inhibitor, reducing the enzyme’s activity . This inhibition can affect carbohydrate metabolism and has potential implications for managing conditions like diabetes. Additionally, 4-Methylquinazolin-2-amine has been shown to interact with bacterial quorum sensing regulators, inhibiting biofilm formation and reducing bacterial virulence .
Cellular Effects
The effects of 4-Methylquinazolin-2-amine on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential anticancer agent . The compound also affects cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating these pathways, 4-Methylquinazolin-2-amine can influence gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, 4-Methylquinazolin-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to α-glucosidase results in enzyme inhibition, which affects glucose metabolism . Additionally, 4-Methylquinazolin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylquinazolin-2-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Methylquinazolin-2-amine remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-Methylquinazolin-2-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-Methylquinazolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and facilitate excretion . These metabolic pathways can influence the compound’s activity and duration of action, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, 4-Methylquinazolin-2-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 4-Methylquinazolin-2-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing 4-Methylquinazolin-2-amine to its site of action, influencing its efficacy and specificity.
Propiedades
IUPAC Name |
4-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYNDCLJPWKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296593 | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6141-02-2 | |
| Record name | NSC110275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)

![1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline](/img/structure/B1207449.png)
![N-[1-[(4-methylphenyl)methyl]-2-benzimidazolyl]-2-furancarboxamide](/img/structure/B1207450.png)
![N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)

![2-[(4-Bromophenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1207457.png)





![4-Oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile](/img/structure/B1207468.png)
